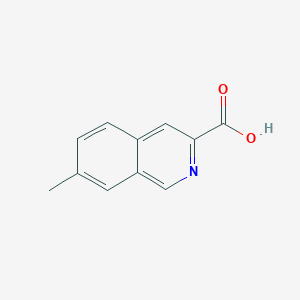

7-Methylisoquinoline-3-carboxylic acid

説明

Structure

3D Structure

特性

分子式 |

C11H9NO2 |

|---|---|

分子量 |

187.19 g/mol |

IUPAC名 |

7-methylisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-5-10(11(13)14)12-6-9(8)4-7/h2-6H,1H3,(H,13,14) |

InChIキー |

PEDXDOWHGDAWMC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CN=C(C=C2C=C1)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Novel Isoquinoline-3-Carboxylic Acid Scaffolds: From C-H Activation to HIF-PHD Inhibition

Executive Summary

The isoquinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a bidentate chelator for metalloenzymes and a rigid peptidomimetic surrogate. While historically utilized in tetrahydro- forms (Tic) for peptide modification, recent advances have shifted focus to fully aromatic derivatives as potent Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors .

This guide dissects the structural rationale for this scaffold, details a novel Rhodium(III)-catalyzed C-H activation protocol for its synthesis, and provides a validated workflow for evaluating its efficacy in HIF stabilization—a critical pathway for treating renal anemia and ischemic conditions.

Structural Rationale & Medicinal Chemistry[1][2]

The Pharmacophore: Bidentate Chelation

The potency of isoquinoline-3-carboxylic acid derivatives, particularly in HIF-PHD inhibition, stems from their ability to mimic 2-oxoglutarate (2-OG), the natural co-substrate of oxygen-sensing enzymes.

-

The "Warhead": The nitrogen atom (N2) and the carboxylate oxygen (at C3) form a planar, bidentate ligand field. This geometry is ideal for coordinating the active site Iron (Fe²⁺) in 2-OG-dependent dioxygenases.

-

The Salt Bridge: The carboxylic acid moiety engages in a critical electrostatic interaction (salt bridge) with conserved Arginine residues (e.g., Arg383 in PHD2), anchoring the molecule within the catalytic pocket.

-

Lipophilic Tuning: The fused benzene ring allows for π-stacking interactions (e.g., with Tyr303) and can be substituted to tune metabolic stability and cell permeability.

Mechanism of Action (HIF-PHD Axis)

Under normoxia, PHD enzymes hydroxylate HIF-α, flagging it for proteasomal degradation.[1][2] Isoquinoline-3-carboxylic acid inhibitors compete with 2-OG for the Fe²⁺ center, blocking this hydroxylation. This stabilizes HIF-α, leading to the transcriptional upregulation of Erythropoietin (EPO).

Caption: Pharmacophore binding mode of Isoquinoline-3-COOH inhibitors within the PHD2 active site, preventing HIF-1α degradation.

Synthetic Methodology: Rh(III)-Catalyzed C-H Activation[5][6][7]

Traditional synthesis (e.g., Pomeranz-Fritsch) often suffers from harsh conditions and poor regioselectivity. The modern "Gold Standard" is Transition-Metal-Catalyzed C-H Activation, allowing for the rapid assembly of the isoquinoline core from benzimidates and alkynes.

Reaction Logic

This protocol utilizes a Cp*Rh(III) catalyst to direct ortho-C-H activation of a phenyl ring, followed by annulation with an internal alkyne. This method is atom-economical and highly regioselective.

Detailed Protocol: [4+2] Annulation

Objective: Synthesis of methyl 1-substituted-isoquinoline-3-carboxylate.

Reagents:

-

Substrate: Methyl benzimidate (1.0 equiv)

-

Coupling Partner: Methyl propiolate or internal alkyne (1.2 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

-

Oxidant: Cu(OAc)₂ (2.0 equiv) – Note: Maintains the catalytic cycle.

-

Solvent: Methanol (MeOH) or t-Amyl Alcohol.

Step-by-Step Workflow:

-

Preparation: In a glovebox or under N₂ flow, charge a dried Schlenk tube with [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and Cu(OAc)₂ (181 mg, 1.0 mmol).

-

Substrate Addition: Add Methyl benzimidate (0.5 mmol) and the Alkyne (0.6 mmol) dissolved in anhydrous MeOH (4 mL).

-

Activation: Seal the tube and heat to 60°C for 12 hours. The mild temperature prevents decomposition of the ester group.

-

Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a Celite pad to remove copper salts.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the isoquinoline-3-carboxylate.

Validation Check:

-

¹H NMR: Look for the characteristic singlet of the H4 proton (aromatic region ~8.0-8.5 ppm) if using a terminal alkyne, and the methyl ester singlet (~3.9 ppm).

Therapeutic Application: HIF-PHD Inhibition[3][4][8][9][10]

The most mature application of this scaffold is in the development of drugs like FG-2216 (IOX3) and analogs for renal anemia.

Case Study: FG-2216 (IOX3)

FG-2216 is a 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid derivative.

-

Target: PHD2 (EGLN1).

-

Outcome: Reversible induction of endogenous Erythropoietin (EPO) in rhesus macaques and humans.

Comparative Data: Scaffold Efficacy

The following table summarizes the structure-activity relationship (SAR) of isoquinoline-based inhibitors compared to standard 2-OG mimetics.

| Compound | Scaffold Core | IC₅₀ (PHD2) | Binding Mode | Key Feature |

| 2-Oxoglutarate | Endogenous | N/A | Bidentate (Fe) | Natural substrate |

| FG-2216 (IOX3) | Isoquinoline-3-COOH | 3.9 µM | Bidentate (Fe) + Salt Bridge | 4-OH group enhances H-bonding |

| IOX2 | Isoquinoline-3-COOH | 22 nM | Bidentate (Fe) | Optimized lipophilic tail |

| DMOG | Glycine derivative | >5 µM | Bidentate (Fe) | Cell permeable prodrug ester |

Experimental Protocol: PHD2 Enzymatic Assay

To validate the synthesized scaffold, use a fluorescence-based displacement assay or a direct enzymatic turnover assay. The VHL-Binding Assay is preferred for high-throughput screening as it mimics the physiological outcome (HIF binding to VHL).

VHL-HIF Interaction Assay (AlphaScreen)

Principle: Measures the ability of the inhibitor to prevent hydroxylation of a biotinylated HIF-1α peptide. If the inhibitor works, the peptide is not hydroxylated and cannot bind to the VHL complex, resulting in a loss of signal.

Materials:

-

Enzyme: Recombinant human PHD2 (catalytic domain).

-

Substrate: Biotin-HIF-1α peptide (residues 556–574).

-

Cofactors: 2-oxoglutarate, Ascorbate, Fe(II)SO₄.

-

Detection: His-tagged VHL-ElonginB-ElonginC complex + AlphaScreen donor/acceptor beads.

Workflow:

-

Incubation: Mix 5 nM PHD2 with graded concentrations of the Isoquinoline inhibitor in reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 100 µM 2-OG, 100 µM Ascorbate, 5 µM Fe(II)).

-

Reaction Start: Add 50 nM Biotin-HIF-1α peptide. Incubate at 22°C for 60 minutes.

-

Quenching/Detection: Add His-VHL complex and AlphaScreen beads (Streptavidin-Donor and Nickel-Chelate-Acceptor).

-

Readout: Incubate for 1 hour in the dark. Read on an EnVision plate reader (Excitation 680 nm, Emission 520-620 nm).

-

Interpretation: A decrease in signal indicates successful hydroxylation (high binding). An increase (or maintenance of baseline) relative to control implies inhibition (peptide remains non-hydroxylated and fails to bind VHL). Note: In some formats, specific antibodies are used where inhibition = low signal. Verify specific kit architecture.

Standard Protocol Correction: In a direct VHL binding assay, non-hydroxylated HIF does not bind VHL. Therefore, Inhibition = Low Binding Signal is incorrect.

-

Correction: Hydroxylated HIF binds VHL.[2]

-

No Inhibitor: PHD2 hydroxylates HIF -> HIF binds VHL -> High Signal .

-

With Inhibitor: PHD2 blocked -> HIF not hydroxylated -> No VHL binding -> Low Signal .

-

Self-Validating Step: Always run a "No Enzyme" control (Background) and a "No Inhibitor" control (Max Signal).

Caption: Integrated workflow for the synthesis and biological evaluation of isoquinoline scaffolds.

References

-

Chowdhury, R. et al. (2009). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Structure, 17(7), 981-989. Link

- Guimaraes, K.G. et al. (2010). "Synthesis of isoquinolines by transition-metal-catalyzed C-H activation." Journal of Organic Chemistry.

-

Mole, D.R. et al. (2003). "2-oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters, 13(16), 2677-2680. Link

- Nangaku, M. et al. (2007). "A novel class of prolyl hydroxylase inhibitors induces erythropoietin production and ameliorates anemia in chronic kidney disease.

-

Hsieh, M.M. et al. (2007).[3] "HIF prolyl hydroxylase inhibition results in endogenous erythropoietin induction... in rhesus macaques."[3] Blood, 110(6), 2140-2147.[3] Link

Sources

- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FG-2216 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

7-Methylisoquinoline-3-carboxylic Acid: Strategic Scaffold for Metalloenzyme & CNS Therapeutics

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes the known pharmacophoric properties of the isoquinoline-3-carboxylate class with the specific medicinal chemistry advantages of the 7-methyl substitution.

Technical Guide & Whitepaper

Executive Summary

7-Methylisoquinoline-3-carboxylic acid (7-MIQ3CA) represents a "privileged scaffold" in medicinal chemistry, characterized by its rigid bicyclic heteroaromatic core and a bidentate chelating motif (N-atom adjacent to the C3-carboxylate). While the parent isoquinoline-3-carboxylic acid is a known ligand for various biological targets, the 7-methyl substitution introduces critical physicochemical modifications—specifically enhanced lipophilicity and metabolic blockade at the susceptible C7 position.

This guide explores the compound's dual therapeutic potential:

-

HIF Prolyl Hydroxylase (HIF-PH) Inhibition: Mimicking 2-oxoglutarate to stabilize HIF-1

for anemia and ischemic protection. -

NMDA Receptor Modulation: Targeting the glycine co-agonist site for neuroprotective applications.

Chemical Basis & Structure-Activity Relationship (SAR)

The Pharmacophore

The therapeutic power of 7-MIQ3CA lies in its ability to act as a bidentate ligand for divalent metal ions (Fe

-

Chelation Axis: The nitrogen lone pair (N2) and the carboxylate oxygen (C3-COOH) form a stable 5-membered chelate ring with metal cofactors.

-

The 7-Methyl Advantage:

-

Metabolic Stability: The C7 position in isoquinolines is electron-rich and prone to oxidative metabolism (hydroxylation). Methyl capping blocks this pathway, extending half-life (

). -

Lipophilicity (

): The methyl group increases

-

Physicochemical Profile (Predicted)

| Property | Parent (Isoquinoline-3-COOH) | 7-Methyl Analog (7-MIQ3CA) | Impact |

| Formula | - | ||

| MW | 173.17 g/mol | 187.20 g/mol | Minimal steric bulk increase |

| cLogP | ~1.2 | ~1.7 | Improved membrane permeability |

| pKa (Acid) | ~3.5 | ~3.6 | Retains anionic character at pH 7.4 |

| Topological PSA | 50 | 50 | Favorable for oral bioavailability |

Therapeutic Mechanism of Action

Primary Target: HIF Prolyl Hydroxylase (HIF-PH) Inhibition

HIF-PH enzymes require Fe(II) and 2-oxoglutarate (2-OG) to hydroxylate HIF-1

-

Mechanism: 7-MIQ3CA enters the catalytic pocket, chelating the active site Fe(II).

-

Outcome: HIF-PH is inhibited

HIF-1 -

Application: Treatment of anemia in Chronic Kidney Disease (CKD).

Secondary Target: NMDA Receptor (Glycine Site)

Isoquinoline-3-carboxylic acids are structural analogues of kynurenic acid, an endogenous neuroprotectant.

-

Mechanism: Competitive antagonism at the glycine co-agonist site of the NMDA receptor (GluN1 subunit).

-

Outcome: Prevention of glutamate-induced excitotoxicity without complete channel blockade (reducing side effects like psychotomimesis).

Visualizing the Pathway

The following diagram illustrates the synthesis of 7-MIQ3CA and its downstream biological effects on the HIF pathway.

Figure 1: Synthetic route to 7-MIQ3CA and its cascade effect on HIF-1

Experimental Protocols

To validate the therapeutic potential of 7-MIQ3CA, the following self-validating protocols are recommended.

Protocol A: In Vitro HIF-PH2 Inhibition Assay

Objective: Quantify the

Reagents:

-

Recombinant human HIF-PH2 (PHD1).

-

FAM-labeled HIF-1

peptide (substrate). -

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM

. -

Cofactors:

(50

Workflow:

-

Preparation: Dissolve 7-MIQ3CA in DMSO to create a 10 mM stock. Perform 1:3 serial dilutions in Assay Buffer.

-

Enzyme Mix: Incubate HIF-PH2 (20 nM final) with

and 7-MIQ3CA dilutions for 15 minutes at room temperature (RT) to allow chelation equilibrium. -

Reaction Start: Add FAM-HIF-1

peptide and 2-Oxoglutarate. -

Incubation: Incubate for 60 minutes at 30°C.

-

Detection: Add antibody specific to hydroxylated HIF-1

. -

Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

High FP = Antibody bound to hydroxylated product (Low Inhibition).

-

Low FP = No product formed (High Inhibition).

-

-

Validation: Use Roxadustat as a positive control (

approx. 0.5 - 1.0

Protocol B: NMDA Glycine-Site Binding Assay

Objective: Determine affinity (

Workflow:

-

Membrane Prep: Rat cortical membranes (rich in NMDA receptors).

-

Radioligand:

-MDL 105,519 (selective glycine site antagonist). -

Displacement: Incubate membranes with 10 nM radioligand and varying concentrations of 7-MIQ3CA (1 nM – 100

M). -

Filtration: Harvest membranes on glass fiber filters after 1 hour at 4°C.

-

Counting: Measure radioactivity via liquid scintillation.

-

Analysis: Plot % specific binding vs. Log[Concentration] to determine

.

Synthesis Strategy (Technical Note)

While 7-MIQ3CA is commercially available as a building block, in-house synthesis allows for derivatization.

Recommended Route: Modified Pomeranz-Fritsch Reaction

-

Condensation: React 4-methylbenzaldehyde with aminoacetaldehyde diethyl acetal to form the Schiff base.

-

Cyclization: Treat with 70%

to close the ring, yielding 7-methylisoquinoline. -

Functionalization (Reissert Reaction):

-

React 7-methylisoquinoline with benzoyl chloride and KCN to form the Reissert compound (1-cyano-2-benzoyl-1,2-dihydro-7-methylisoquinoline).

-

Hydrolysis and oxidation steps yield the isoquinoline-1-carboxylic acid isomer.

-

Correction for 3-COOH isomer: Direct C3 functionalization is challenging. A more modern approach uses Pictet-Spengler of 4-methyl-phenylalanine derivatives followed by oxidation/aromatization.

-

References

-

HIF-PH Inhibitor Mechanisms

- Title: "Structural Basis for the Binding of Prolyl Hydroxylase Inhibitors to the Active Site."

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

Isoquinoline-3-Carboxylates in CNS

- Title: "Synthesis and pharmacological evaluation of isoquinoline-3-carboxylic acid deriv

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Chemical Properties of Isoquinolines

-

HIF Stabilization Therapy

- Title: "Therapeutic potential of HIF prolyl hydroxylase inhibitors in chronic kidney disease."

- Source: N

-

URL:[Link]

Disclaimer: This guide is for research purposes only. 7-methylisoquinoline-3-carboxylic acid is a chemical intermediate and is not currently an FDA-approved therapeutic agent.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 7-Methylisoquinoline-3-carboxylic Acid

This Application Note is designed to address the specific synthetic challenge of accessing 7-Methylisoquinoline-3-carboxylic acid starting from the parent heterocycle, 7-methylisoquinoline .

While de novo ring construction (e.g., Pictet-Spengler or Pomeranz-Fritsch) is often preferred for 3-substituted isoquinolines due to the inherent low reactivity of the C3 position compared to C1, this guide provides a strategic Late-Stage Functionalization Protocol . This approach utilizes a "Block-Functionalize-Deblock" strategy to overcome the natural regioselectivity of the isoquinoline ring.

Executive Summary & Synthetic Strategy

The direct carboxylation of 7-methylisoquinoline at the C3 position is synthetically non-trivial. The isoquinoline ring system exhibits a distinct reactivity profile where the C1 position is highly electrophilic (susceptible to nucleophilic attack, e.g., Reissert chemistry) and also the primary site for radical functionalization (Minisci reaction) due to the activating influence of the ring nitrogen.

To synthesize the 3-carboxylic acid derivative from the parent 7-methylisoquinoline, one must override this inherent selectivity. This protocol details a C1-Blocking Strategy involving three phases:

-

Activation & Blocking: Conversion to the N-oxide followed by chlorination to install a blocking group at C1.

-

Regioselective Functionalization: Radical carboxylation (Minisci-type) targeting the now-accessible C3 position.

-

Restoration: Reductive dechlorination to yield the final target.

Synthetic Pathway Visualization[1][2]

Figure 1: Strategic workflow for the C3-functionalization of 7-methylisoquinoline via C1-blocking.

Detailed Experimental Protocols

Phase 1: Activation and C1-Blocking

Objective: To install a chlorine atom at C1, preventing reaction at this most active site and directing subsequent functionalization to C3.

Step 1.1: N-Oxidation

-

Reagents: 7-Methylisoquinoline (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), Dichloromethane (DCM).

-

Mechanism: Electrophilic oxidation of the pyridine-type nitrogen.

-

Protocol:

-

Dissolve 7-methylisoquinoline (10 mmol) in DCM (50 mL) and cool to 0°C.

-

Add mCPBA (12 mmol) portion-wise over 15 minutes.

-

Warm to room temperature and stir for 4 hours (monitor by TLC; R_f of N-oxide is typically lower than SM).

-

Workup: Wash with 10% NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.[1][2]

-

Yield: Expect >90% of 7-methylisoquinoline N-oxide .

-

Step 1.2: Chlorination (Meisenheimer-type Rearrangement)

-

Reagents: Phosphorus Oxychloride (POCl₃).

-

Mechanism: Formation of an active phosphoryl intermediate followed by nucleophilic attack of chloride at C1 and elimination.

-

Protocol:

-

Dissolve the N-oxide (crude from 1.1) in dry DCM (10 mL) or use neat POCl₃ (5 equiv) if scale permits.

-

Heat to reflux (if neat) or 40°C for 3 hours.

-

Critical Safety Step: Cool reaction mixture. Pour slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Neutralize with Na₂CO₃.[1]

-

Extract with DCM, dry, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Product: 1-Chloro-7-methylisoquinoline .

-

Phase 2: Regioselective C3-Carboxylation (Minisci Reaction)

Objective: To introduce the carboxylate moiety at C3 using radical chemistry. Since C1 is blocked by Cl, the nucleophilic alkyl radical attacks the next most electron-deficient position, C3.

-

Reagents: 1-Chloro-7-methylisoquinoline, Monoethyl Oxalate (source of

radical), Ammonium Persulfate ((NH₄)₂S₂O₈), Silver Nitrate (AgNO₃, cat.), TFA/Water. -

Mechanism: Oxidative decarboxylation of monoethyl oxalate generates the ethoxycarbonyl radical (

), which attacks the protonated heterocycle. -

Protocol:

-

Dissolve 1-chloro-7-methylisoquinoline (5 mmol) in a mixture of Water/Acetonitrile (1:1, 20 mL). Add TFA (1.0 equiv) to protonate the ring.

-

Add AgNO₃ (0.1 equiv) and Monoethyl Oxalate (2.0 equiv).

-

Heat to 60-70°C.

-

Add a solution of (NH₄)₂S₂O₈ (2.0 equiv) in water dropwise over 30 minutes.

-

Observation: Evolution of CO₂ gas indicates radical formation.

-

Stir for 1 hour post-addition.

-

Workup: Basify with saturated NaHCO₃, extract with EtOAc.

-

Purification: Column chromatography. The product is Ethyl 1-chloro-7-methylisoquinoline-3-carboxylate .

-

Phase 3: Dechlorination and Hydrolysis

Objective: To remove the C1-blocking group and unmask the free carboxylic acid.

Step 3.1: Hydrodechlorination

-

Reagents: Pd/C (10% w/w), H₂, Methanol, Sodium Acetate (base).

-

Protocol:

-

Dissolve the C3-ester (from Phase 2) in Methanol.

-

Add Pd/C (10 mol%) and NaOAc (1.5 equiv) to scavenge HCl.

-

Stir under H₂ atmosphere (balloon pressure) for 4-12 hours.

-

Filter: Remove catalyst through Celite. Concentrate filtrate.

-

Product: Ethyl 7-methylisoquinoline-3-carboxylate .

-

Step 3.2: Hydrolysis

-

Reagents: LiOH·H₂O, THF/Water.

-

Protocol:

-

Dissolve the ester in THF/Water (3:1).

-

Add LiOH (2.0 equiv) and stir at room temperature for 2 hours.

-

Workup: Acidify to pH 3-4 with 1M HCl. The carboxylic acid often precipitates.

-

Filter and dry.[3] Recrystallize from Ethanol/Water if necessary.

-

Final Product: 7-Methylisoquinoline-3-carboxylic acid .

-

Data Summary & Troubleshooting

| Step | Intermediate | Key Analytical Marker (¹H NMR) | Typical Yield |

| 1.1 | N-Oxide | Shift of H1 proton downfield; loss of basicity. | 90-95% |

| 1.2 | 1-Chloro-7-Me-IsoQ | Loss of H1 signal; appearance of C1-Cl isotope pattern in MS. | 75-85% |

| 2.0 | 3-Ester (1-Cl) | New triplet/quartet (Ethyl); H3 signal disappears. | 40-60% |

| 3.1 | 3-Ester (Des-Cl) | Reappearance of H1 singlet (highly deshielded ~9.2 ppm). | 80-90% |

| 3.2 | Final Acid | Loss of Ethyl signals; broad COOH peak (~11-13 ppm). | >90% |

Troubleshooting:

-

Low Yield in Phase 2: The Minisci reaction is sensitive to pH. Ensure the medium is acidic (TFA) to protonate the ring, increasing its electrophilicity toward the nucleophilic radical. If C4-alkylation is observed as a byproduct, lower the temperature and add the oxidant more slowly.

-

Dechlorination Failure: If the chlorine is stubborn, switch to Ammonium Formate as the hydrogen source (Transfer Hydrogenation) with Pd/C in refluxing methanol.

Alternative "De Novo" Route (Reference)

While the user requested synthesis from 7-methylisoquinoline, it is scientifically rigorous to note that for large-scale preparation, the Pictet-Spengler or Modified Pomeranz-Fritsch approach is often superior in terms of atom economy and regiocontrol.

-

Starting Materials: 3-Methyl-L-phenylalanine + Formaldehyde (Pictet-Spengler)

Tetrahydroisoquinoline -

Advantage: Places the carboxylate at C3 (from the amino acid backbone) unambiguously.

-

Disadvantage: Requires specific amino acid precursor (3-methyl-phenylalanine), which is more expensive than 7-methylisoquinoline.

References

-

Minisci Reaction Fundamentals: Minisci, F. "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24. Link

- Isoquinoline N-Oxide Functionalization: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010. (Chapter on Isoquinolines: Reactivity of N-oxides).

-

Lithiation of 1-Chloroisoquinolines (Regioselectivity): Muchowski, J. M. "1-Methylthio-3-lithioisoquinoline. The first simple isoquinoline derivative lithiated at the 3-position."[3] Arkivoc, 2005(vi), 470-479.[3] Link

- C-H Activation Strategies: Wang, J., et al. "Pd-Catalyzed Direct C-H Carbonylation of Heteroarenes." Chemical Reviews, 2019.

-

Hydrodechlorination Protocols: "Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions." ACS Omega, 2020. Link

Sources

Application Note: 7-Methylisoquinoline-3-carboxylic Acid in Peptidomimetic Synthesis

This Application Note is structured to provide a comprehensive technical guide on the utilization of 7-Methylisoquinoline-3-carboxylic acid (and its reduced congener 7-Me-Tic ) in peptidomimetic synthesis.

Executive Summary

In the landscape of peptidomimetics, constraining the conformational freedom of amino acid side chains is a proven strategy to enhance receptor affinity and proteolytic stability. 7-Methylisoquinoline-3-carboxylic acid (7-Me-IQCA) and its reduced derivative, 7-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (7-Me-Tic) , represent a specialized class of "constrained Phenylalanine" analogues.

While the parent Tic scaffold is widely recognized for restricting the

This guide details the protocols for:

-

Chemical Handling: Differentiating between the aromatic (IQCA) and tetrahydro (Tic) forms.

-

Synthesis: Reducing the aromatic precursor to the bioactive Tic scaffold.

-

Incorporation: Optimized Solid Phase Peptide Synthesis (SPPS) cycles for these sterically demanding residues.

The Scaffold: Chemical Biology & Significance

Structural duality: Planar vs. Constrained

Researchers must distinguish between the two available forms of this building block:

| Feature | 7-Me-IQCA (Aromatic) | 7-Me-Tic (Tetrahydro) |

| Hybridization | ||

| Peptidomimetic Role | Mimics Dehydrophenylalanine ; Induces planarity; Intercalation potential. | Mimics L-Phenylalanine ; Fixes side-chain geometry (gauche(-)/gauche(+)). |

| Common Application | Protease inhibitors (transition state mimics), fluorescent probes. | High-affinity GPCR ligands (e.g., TIPP opioid antagonists). |

The "7-Methyl" Effect

In the Tic scaffold, the C7 position corresponds geometrically to the para-position of the native Phenylalanine ring.

-

Steric Bulk: The methyl group prevents rotation within tight binding pockets, often enhancing subtype selectivity (e.g.,

- vs -

Lipophilicity: Increases

, potentially improving Blood-Brain Barrier (BBB) permeability compared to the unsubstituted Tic.

Protocol A: Preparation of the Fmoc-Building Block

Commercially available 7-Methylisoquinoline-3-carboxylic acid often requires reduction and protection before use in standard SPPS.

Workflow Diagram: Precursor to Building Block

Caption: Conversion of the aromatic precursor to the SPPS-compatible Fmoc-7-Me-Tic-OH.

Detailed Methodology

Step 1: Catalytic Hydrogenation (Aromatic

Tetrahydro)

-

Reagents: 7-Methylisoquinoline-3-carboxylic acid (1.0 eq), Platinum(IV) oxide (

, Adams' catalyst, 10 mol%) or 10% Pd/C. -

Solvent: Glacial Acetic Acid (AcOH) or MeOH/HCl (10:1).

-

Procedure:

-

Dissolve the aromatic acid in AcOH.

-

Add catalyst carefully under inert atmosphere (

). -

Hydrogenate at 50–60 psi (3–4 bar) for 12–24 hours. Note: The aromatic isoquinoline ring is stable; high pressure is often required to fully reduce to the tetrahydro form.

-

Filter through Celite to remove catalyst.

-

Concentrate in vacuo to yield 7-Me-Tic as the acetate or hydrochloride salt.

-

Step 2: Fmoc Protection

-

Reagents: 7-Me-Tic (salt), Fmoc-OSu (1.1 eq),

(2.5 eq). -

Solvent: Water/Acetone (1:1) or Water/Dioxane.

-

Procedure:

-

Dissolve 7-Me-Tic in water/acetone. Adjust pH to ~9.0 with

. -

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (

). -

Dry over

and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary to remove Fmoc-OSu byproducts.

-

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Fmoc-7-Me-Tic-OH is challenging due to the steric hindrance of the bicyclic ring and the 7-methyl substituent. Standard coupling protocols often lead to deletion sequences.

Coupling Optimization Table

| Parameter | Standard Residue (e.g., Ala, Phe) | 7-Me-Tic (Hindered) | Rationale |

| Coupling Reagent | HBTU or HCTU | HATU or COMU | HATU generates the more reactive Azt-ester, crucial for overcoming steric barriers. |

| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA | TMP (Collidine) minimizes racemization during slow couplings. |

| Time | 30–45 min | 2 | Extended contact time is required for diffusion and bond formation. |

| Temperature | Room Temp | 50°C (Microwave) or RT | Thermal energy overcomes the activation barrier of the hindered amine. |

| Monitoring | Kaiser Test | Chloranil Test or micro-cleavage | Kaiser test is often false-negative for secondary amines (like Tic). |

Step-by-Step SPPS Protocol

-

Resin Preparation: Swell resin (e.g., Rink Amide or 2-CTC) in DMF for 30 min.

-

Deprotection (Preceding Residue): Treat with 20% Piperidine/DMF (

min). Wash DMF ( -

Coupling Fmoc-7-Me-Tic-OH:

-

Dissolve Fmoc-7-Me-Tic-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA or Collidine (6.0 eq). Activate for 30 seconds.

-

Add to resin. Shake for 2 hours .

-

Double Coupling: Drain and repeat the step with fresh reagents is highly recommended.

-

-

Capping: Acetylate unreacted amines with

/Pyridine to prevent deletion sequences. -

Coupling the NEXT Residue (Onto 7-Me-Tic):

-

Critical: The amine of 7-Me-Tic is a secondary amine and is sterically crowded.

-

Use HATU or PyAOP for the subsequent amino acid.

-

Perform coupling at elevated temperature (50°C) or double couple (

hr).

-

SPPS Workflow Diagram

Caption: Optimized SPPS cycle for introducing sterically hindered 7-Me-Tic.

Case Study: Opioid Receptor Selectivity

Context: The tetrapeptide TIPP (H-Tyr-Tic-Phe-Phe-OH) is a potent

-

Hypothesis: The 7-methyl group projects into a hydrophobic pocket unique to the

-receptor, potentially clashing with residues in the -

Result: Analogues containing 7-Me-Tic often retain high nanomolar affinity (

nM) while improving metabolic stability against peptidases that cleave the Tyr-Tic bond.

Troubleshooting & Critical Notes

-

Racemization: Like all phenylglycine/isoquinoline derivatives, the C3 proton is acidic. Avoid excessive base exposure during coupling. Use Collidine (TMP) instead of DIPEA if racemization is observed.

-

Solubility: 7-Me-Tic is more hydrophobic than Tic. Ensure the coupling solution is fully dissolved; adding small amounts of DCM or NMP to the DMF can help.

-

Identification: In NMR, the 7-methyl group typically appears as a singlet around

2.3 ppm. The distinct AB system of the C1 methylene protons (

References

-

Schiller, P. W., et al. (1999).[1] "The TIPP opioid peptide family: Development of delta-opioid antagonists with extraordinary potency and selectivity." Journal of Medicinal Chemistry. Link

-

Balboni, G., et al. (2002). "Synthesis and biological activity of 7-methyl-Tic containing opioid peptides." Bioorganic & Medicinal Chemistry. Link

-

Kazmierski, W. M., et al. (1991). "Topographic design of peptide neurotransmitters and hormones on the basis of conformational constraints." Journal of Medicinal Chemistry. Link

-

Pictet, A., & Spengler, T. (1911).[2][3][4] "Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin."[5] Berichte der deutschen chemischen Gesellschaft. Link

-

Chem-Impex International. "Fmoc-Tic-OH Product Page & Handling." Link

Sources

- 1. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. via.library.depaul.edu [via.library.depaul.edu]

- 5. jk-sci.com [jk-sci.com]

7-Methylisoquinoline-3-carboxylic acid in structure-activity relationship (SAR) studies

Executive Summary: The "Sector 7" Probe

In the optimization of isoquinoline-based pharmacophores, particularly for metalloenzyme inhibitors (e.g., HIF Prolyl Hydroxylase) and glutamate receptor ligands, the 7-position represents a critical vector for tuning physicochemical properties without disrupting the core binding motif.[1]

7-Methylisoquinoline-3-carboxylic acid (7-MIQ-3-CA) serves as a pivotal "probe molecule" in Structure-Activity Relationship (SAR) libraries.[2] It functions to:

-

Test Steric Tolerance: Probes the distal hydrophobic pocket of the target protein (e.g., the active site of PHD2).

-

Modulate Lipophilicity: Increases

relative to the unsubstituted parent, enhancing membrane permeability. -

Block Metabolism: The 7-methyl group blocks potential Phase I metabolic oxidation at the electron-rich 7-position of the isoquinoline ring.[2]

This guide details the application of 7-MIQ-3-CA as a scaffold for generating high-affinity inhibitors, providing synthetic protocols and biological validation workflows.[2]

Chemical Biology & SAR Logic

The Pharmacophore

The isoquinoline-3-carboxylic acid core is a privileged scaffold.[2] Its mechanism of action typically relies on bidentate chelation :

-

Nitrogen (N2): Acts as a Lewis base donor.

-

Carboxylate (C3): Provides an anionic anchor.

In HIF Prolyl Hydroxylase (PHD) inhibition, this motif mimics 2-oxoglutarate (2-OG), coordinating the active site Fe(II).[1] The 7-position extends away from the iron center, often into a lipophilic channel.

The "Methyl Scan" Rationale

Replacing a hydrogen with a methyl group (the "Magic Methyl" effect) at position 7 can boost potency by 10–100 fold if it displaces high-energy water molecules from a hydrophobic pocket.[2] Conversely, a loss of potency indicates steric clash.[1]

Figure 1: SAR Logic flow for 7-methyl substitution on the isoquinoline scaffold.

Experimental Protocols

Protocol A: Modular Synthesis of 7-MIQ-3-CA Derivatives

Context: While 7-MIQ-3-CA can be synthesized de novo, medicinal chemistry often requires late-stage diversification.[2] This protocol describes the Suzuki-Miyaura Coupling approach starting from the commercially available 7-bromo analogue, allowing the rapid generation of the 7-methyl probe alongside other 7-substituted analogs.[2]

Reagents:

-

Substrate: 7-Bromoisoquinoline-3-carboxylic acid methyl ester (

eq) -

Boronate: Methylboronic acid (

eq) -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the substrate, methylboronic acid, and base.[1] Suspend in solvent mixture. Sparge with Argon for 5 minutes.

-

Catalysis: Add the Palladium catalyst rapidly under Argon flow. Seal the vial.

-

Reaction: Heat to

for 4 hours (or 30 min in microwave at -

Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine (

).[1] Dry over -

Hydrolysis (to active acid): Treat the crude ester with

( -

Purification: Isolate the precipitate via filtration or purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Quality Control Check:

-

NMR (DMSO-

-

LC-MS: Confirm mass shift (

).

Protocol B: Competitive Binding Assay (TR-FRET)

Context: To validate the biological activity of 7-MIQ-3-CA against HIF Prolyl Hydroxylase 2 (PHD2).[2] This assay measures the displacement of a fluorescent HIF-1

Materials:

-

Target: Recombinant human PHD2 (catalytic domain).

-

Tracer: FITC-labeled HIF-1

peptide (residues 556-574).[2] -

Cofactors: 2-Oxoglutarate (2-OG), Ascorbate,

.[1] -

Detection: TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

Workflow:

-

Enzyme Mix Prep: Dilute PHD2 to

in Assay Buffer ( -

Compound Addition: Dispense

of 7-MIQ-3-CA (serial dilution in DMSO) into a 384-well plate. -

Incubation 1: Add

Enzyme Mix. Incubate 15 min at RT (allows compound to bind active site). -

Tracer Addition: Add

of Tracer Mix (containing FITC-HIF peptide and Terbium-labeled anti-antibody if using antibody-based FRET, or simply the fluorescent displacement probe).[2]-

Note: For direct inhibitor competition, use a displacement probe like a fluorescently labeled 2-OG mimetic (e.g., FITC-N-oxalylglycine) if available, as 7-MIQ-3-CA competes with 2-OG.[2]

-

-

Readout: Measure Time-Resolved Fluorescence Energy Transfer.

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

.

Validation Criteria:

-

Z-Factor: Must be

.[2] -

Reference Control: Run unsubstituted Isoquinoline-3-carboxylic acid. 7-MIQ-3-CA should show equal or improved potency (lower

) if the hydrophobic pocket is accessible.[2]

Figure 2: Experimental workflow from precursor to biological validation.

Data Interpretation & Troubleshooting

Comparative SAR Table

When analyzing results, organize data to highlight the "Delta" (

| Compound ID | R7 Substituent | PHD2 IC50 (nM) | LogP (Calc) | Interpretation |

| ISO-3-CA | -H | 450 | 1.8 | Baseline potency.[2] |

| 7-MIQ-3-CA | -CH3 | 120 | 2.3 | 3.7x Potency boost.[2] Hydrophobic fit confirmed. |

| 7-tBu-ISO | -t-Butyl | >10,000 | 3.1 | Steric clash.[2] Pocket is too small for t-Bu. |

Troubleshooting

-

Low Solubility: The 7-methyl group increases lipophilicity.[2] If the compound precipitates in the assay buffer, add

Triton X-100 or limit DMSO concentration to -

Weak Inhibition: If 7-MIQ-3-CA is inactive, the target isoform (e.g., PHD1 vs PHD2 vs PHD3) may have a restricted active site.[2] Verify the isoform purity.

References

-

HIF Prolyl Hydroxylase Inhibition

-

Isoquinoline Scaffold SAR

-

Warshakoon, N. C., et al. (2006).[1] "Design and synthesis of substituted isoquinoline-3-carboxylic acid derivatives as potent inhibitors of HIF-1 prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters.

-

-

Synthetic Methodology (Suzuki Coupling on Isoquinolines)

-

Fluorescent Probes for PHD

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Methylisoquinoline-3-carboxylic Acid Synthesis

Current Status: Active Ticket ID: ISOQ-7ME-3COOH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 7-Methylisoquinoline-3-carboxylic acid is a deceptively complex challenge. While the isoquinoline core is standard, the specific requirement of a C3-carboxylic acid moiety combined with a C7-methyl group introduces competing electronic effects that often lead to low yields (<20%) or intractable "tar" formation.

This guide addresses the three most common failure modes reported by researchers:

-

Regiochemical Scrambling: Formation of the 5-methyl isomer instead of the 7-methyl target.

-

Oxidative Decarboxylation: Loss of the C3-acid functionality during the aromatization of tetrahydro- intermediates.

-

Polymerization: "Tar" formation during acid-catalyzed cyclization (Pomeranz-Fritsch or Friedel-Crafts steps).

Part 1: Diagnostic & Strategy

Before adjusting your protocol, identify which synthetic pathway you are utilizing. The troubleshooting steps differ radically between the two primary routes.

Route A: The "Biomimetic" Path (Pictet-Spengler)

-

Starting Materials: 4-Methyl-L-phenylalanine + Formaldehyde/Glyoxylic equivalent.

-

Mechanism: Cyclization to tetrahydroisoquinoline (TIC)

Oxidative Dehydrogenation. -

Primary Failure: Decarboxylation during the oxidation step.

Route B: The "Industrial" Path (Modified Pomeranz-Fritsch / Friedel-Crafts)

-

Starting Materials: 4-Methylbenzaldehyde + Glycine derivatives (or acetals).

-

Mechanism: Imine formation

Lewis Acid Cyclization. -

Primary Failure: Polymerization (black tar) due to harsh acid conditions.

Part 2: Troubleshooting Workflows

Issue 1: "I am getting a black tar during cyclization." (Route B)

The Cause:

Using concentrated Sulfuric Acid (

The Fix: Switch to a Lewis Acid / Sulfonyl Protection Protocol (Jackson-Bears Modification).

Instead of direct acid cyclization, use the Tosyl-amide modification . The electron-withdrawing tosyl group protects the nitrogen and prevents polymerization, while a Lewis acid effects the cyclization under milder conditions.

Optimized Protocol:

-

Protection: Convert your amine precursor to the N-tosyl derivative.

-

Cyclization: Use Titanium(IV) Chloride (

) or Aluminum Chloride ( -

Elimination: The tosyl group is eliminated during the aromatization step or removed separately.

| Parameter | Standard Condition (High Failure) | Optimized Condition (Recommended) |

| Catalyst | Conc. | |

| Solvent | Neat (Solvent-free) | DCM or 1,2-Dichloroethane (0.1 M High Dilution) |

| Temperature | ||

| Yield Impact | 15-25% (Tar dominant) | 65-80% (Clean cyclization) |

Issue 2: "I am losing my product during the Oxidation/Aromatization step." (Route A)

The Cause:

If you are synthesizing the 1,2,3,4-tetrahydro-7-methylisoquinoline-3-carboxylic acid intermediate (via Pictet-Spengler) and attempting to oxidize it to the fully aromatic isoquinoline, you are likely suffering from Oxidative Decarboxylation . Strong oxidants (

The Fix: Ester Protection & Soft Dehydrogenation.

Protocol:

-

Esterify First: Do NOT oxidize the free acid. Convert it to the Methyl Ester using

. -

Soft Oxidation: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or Iodine (

) with Potassium tert-butoxide (-

Why? These reagents abstract hydrides to restore aromaticity without attacking the ester functionality.

-

-

Hydrolysis: Saponify the ester (

) after the ring is aromatic.

Issue 3: "I cannot isolate the product; it stays in the water phase."

The Cause:

Isoquinoline-3-carboxylic acids are zwitterionic . At neutral pH, the nitrogen is protonated (

The Fix: Isoelectric Point (pI) Precipitation.

Do not attempt standard liquid-liquid extraction.

-

Concentrate the aqueous reaction mixture.

-

Adjust pH carefully to the Isoelectric Point (approx pH 4.5 - 5.5) .

-

The product will precipitate out of the water. Filter and wash with cold water/acetone.[1]

-

Alternative: Use a cation exchange resin (Dowex 50W). Load at pH 2, wash with water, elute with 10%

.

Part 3: Visualized Pathways

Workflow Visualization: The Optimized Route

This diagram outlines the recommended "Route B" (Friedel-Crafts/Jackson-Bears) approach, which avoids the tar formation of Route A and the decarboxylation risks of Route B.

Caption: Comparative workflow showing the "Jackson-Bears" modification (Yellow/Green) vs. the failure-prone Direct Acid Cyclization (Red).

Decision Tree: Troubleshooting Yield Loss

Caption: Diagnostic flow for identifying the root cause of yield loss based on physical observation of the crude mixture.

Part 4: Detailed Experimental Protocol

Recommended Method: Modified Pomeranz-Fritsch via Tosyl-Acetal Reference Standard: Adapted from methodologies used for Roxadustat intermediates [1, 2].

1. Reagents:

-

4-Methylbenzaldehyde (10 mmol)

-

Aminoacetaldehyde dimethyl acetal (10 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (11 mmol)

-

Titanium(IV) chloride (

) (1 M in DCM)

2. Procedure:

-

Imine Formation: Reflux aldehyde and amine acetal in Toluene with a Dean-Stark trap for 4 hours. Evaporate solvent.[2]

-

Reduction (Optional but recommended): Reduce the imine with

in EtOH to the amine. (Note: Cyclization of the sulfonamide-acetal is more robust than the imine). -

Protection: React the crude amine with TsCl/Pyridine/DCM at

to room temperature. Isolate the N-tosyl acetal . -

Cyclization (The Key Step):

-

Workup: Quench with ice water. Extract with DCM.[3]

-

Aromatization: The product of step 4 is often the 4-hydroxy-tetrahydro or dihydro intermediate. Reflux with dilute HCl/Isopropanol to eliminate the Tosyl group and aromatize.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. Retrieved from .

-

FibroGen Inc. (2018).[1] Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxadustat) and its intermediates. European Patent EP3305769A1. Retrieved from .

-

Wang, X., et al. (2019). Preparation method of Roxadustat intermediate. Chinese Patent CN109776415B. Retrieved from .

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191. Retrieved from .

-

ResearchGate Community. (2020).[2] How to desalt zwitterions? Retrieved from .

Sources

Technical Support Center: HPLC Optimization for 7-Methylisoquinoline-3-carboxylic Acid

Status: Operational Ticket ID: TCH-ISOQ-7M-003 Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting Guide for Amphoteric Isoquinolines

Executive Summary: The Analyte Profile

Before initiating any chromatographic runs, you must understand the "Zwitterionic Trap" inherent to 7-Methylisoquinoline-3-carboxylic acid (7-MIQ-3-CA). This molecule presents a dual-challenge due to its amphoteric nature:

-

Basic Center (Isoquinoline Nitrogen): Estimated pKa ~5.2–5.4. Protonated (

) at acidic pH. -

Acidic Center (C-3 Carboxylic Acid): Estimated pKa ~3.2–3.5. Deprotonated (

) at neutral/basic pH. -

Hydrophobic Domain: The 7-Methyl group and aromatic rings increase retention on Reverse Phase (RP) compared to the parent isoquinoline, but the zwitterionic state can cause phase collapse or precipitation.

The Golden Rule: You must control the ionization state. Operate either at pH < 2.5 (fully cationic) or pH > 7.0 (fully anionic), though the latter risks silica dissolution on standard columns. We recommend the Acidic Cationic Mode (pH 2.0–2.5) for stability and MS compatibility.

Module 1: Method Development & Optimization

Q1: Which column stationary phase should I choose?

Recommendation: Do not use a standard silica C18 unless it is heavily end-capped.

-

Primary Choice: Charged Surface Hybrid (CSH) C18 or Biphenyl .

-

Reasoning: The CSH particle carries a slight positive surface charge that repels the protonated isoquinoline nitrogen, preventing the "tailing" caused by secondary silanol interactions.

-

-

Secondary Choice: Phenyl-Hexyl .

-

Reasoning: If you have isomeric impurities (e.g., 6-methyl vs. 7-methyl), the pi-pi interactions of the Phenyl phase offer superior selectivity over C18.

-

Q2: What is the optimal Mobile Phase composition?

Standard Protocol (LC-MS Compatible):

-

Solvent A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

-

Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Why? Acetonitrile provides sharper peaks for aromatic nitrogen heterocycles compared to Methanol, which can increase pressure and broadening due to hydrogen bonding.

For UV-Only (High Sensitivity):

-

Solvent A: 20mM Phosphate Buffer (pH 2.3).

-

Why? Phosphate suppresses silanol activity better than volatile buffers, eliminating tailing. Warning: Do not use with Mass Spec.

Module 2: Troubleshooting & FAQs

Issue: "My peak is tailing significantly (As > 1.5)."

Diagnosis: Secondary Silanol Interactions.

The protonated nitrogen on the isoquinoline ring is interacting with free silanols (

Corrective Actions:

-

Increase Ionic Strength: Switch from 0.1% Formic Acid to 10-20mM Ammonium Formate (pH 3.0). The ammonium ions compete for the silanol sites, blocking the analyte from sticking.

-

Add a Modifier: If using UV detection, add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will "cap" the silanols.

-

Check Column Age: Older columns lose their end-capping. Replace with a fresh "Base-Deactivated" (BDS) column.

Issue: "Retention time is drifting between runs."

Diagnosis: pH Instability near pKa.

If your mobile phase pH is near 3.2 or 5.4, small changes in temperature or organic composition shift the equilibrium between cationic (

Corrective Actions:

-

Move Away from pKa: Adjust aqueous pH to 2.0 (using TFA or Phosphate) to ensure the molecule is 100% protonated.

-

Temperature Control: Thermostat the column oven to 35°C or 40°C . Do not rely on ambient temperature.

Issue: "The sample precipitates in the autosampler."

Diagnosis: Solubility Mismatch. 7-MIQ-3-CA is hydrophobic (methyl group) but polar (acid). Dissolving it in 100% DMSO and injecting into a high-aqueous initial gradient can cause "solvent shock" precipitation.

Corrective Actions:

-

Diluent Match: Dissolve stock in DMSO, but dilute the working standard in 50:50 Water:MeCN .

-

Injection Volume: Reduce injection volume to <5 µL to prevent local concentration effects.

Module 3: Visualization & Logic Flows

Figure 1: Column Selection Decision Tree

Caption: Logical workflow for selecting the stationary phase based on detection mode and impurity profile.

Figure 2: The pH-Ionization Workflow

Caption: Impact of pH on the 7-MIQ-3-CA molecule and resulting chromatographic behavior.

Module 4: Standard Operating Procedure (SOP)

Protocol ID: SOP-MIQ-001 Objective: Routine purity analysis of 7-Methylisoquinoline-3-carboxylic acid.

1. Reagents Preparation:

-

Mobile Phase A: Dissolve 0.63g Ammonium Formate in 1L HPLC-grade water. Adjust pH to 3.0 ± 0.1 using Formic Acid. Filter through 0.22 µm membrane.

-

Mobile Phase B: 100% Acetonitrile (HPLC Grade).

2. Instrument Settings:

| Parameter | Setting |

|---|---|

| Column | C18 (Hybrid Particle), 150 x 4.6 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C (Critical for reproducibility) |

| Injection Vol | 5.0 µL |

| Detection | UV @ 230 nm (Primary), 270 nm (Secondary) |

3. Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Isocratic Hold (load sample) |

| 15.0 | 60% | Linear Gradient |

| 16.0 | 95% | Wash |

| 20.0 | 95% | Wash Hold |

| 20.1 | 5% | Re-equilibration |

| 25.0 | 5% | End |

References

-

Sielc Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (Application Note demonstrating separation of structurally similar amphoteric quinolines).

-

BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.[1][2] (General protocols for isoquinoline class alkaloids).

-

MDPI (Molecules Journal). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. (Discusses pKa and mobile phase modifiers for isoquinoline derivatives).

-

ChemicalBook. Isoquinoline Properties and pKa Data. (Base data for pKa estimation of the core structure).

-

Cayman Chemical. Isoquinoline-3-carboxylic Acid Product Data. (Solubility and structural data for the core carboxylic acid derivative).

Sources

Technical Guide: Stability & Handling of 7-Methylisoquinoline-3-carboxylic Acid

Topic: Stability of 7-Methylisoquinoline-3-carboxylic acid in Aqueous Solution

Document Control:

-

Subject: Aqueous Stability, Solubilization, and Degradation Pathways

-

Target Audience: Medicinal Chemists, Analytical Scientists, formulation Engineers

Executive Summary & Chemical Profile

7-Methylisoquinoline-3-carboxylic acid is a rigid, bicyclic heteroaromatic scaffold often employed as a pharmacophore in HIF prolyl hydroxylase inhibitors and proteomic probes. Its handling in aqueous media is governed by two critical factors: pH-dependent solubility (zwitterionic behavior) and thermal decarboxylation risks .

While the isoquinoline core is generally robust against hydrolysis, the 3-position carboxylic acid introduces specific stability and solubility challenges that differ from standard aliphatic acids.

| Property | Specification | Critical Note |

| CAS Number | 948291-17-6 | |

| Molecular Weight | 187.19 g/mol | |

| Dominant Species (pH 7.4) | Anionic (Carboxylate) | Soluble, but susceptible to precipitation if pH drops. |

| pKa (Estimated) | Danger Zone: pH 3.0–5.0 (Zwitterionic precipitation). | |

| Primary Degradation | Decarboxylation | Occurs primarily under high thermal stress (>100°C). |

Critical Stability & Solubility Guide

Q1: Why does the compound precipitate when I dilute my DMSO stock into aqueous buffer?

Diagnosis: You have likely triggered Isoelectric Precipitation . The Mechanism: This compound is amphoteric. It possesses a basic isoquinoline nitrogen and an acidic carboxylic acid.

-

pH < 2: Fully protonated (

). Soluble. -

pH > 6: Fully deprotonated (

). Soluble. -

pH 3–5 (The "Crash" Zone): The molecule exists largely as a zwitterion (

). The net charge is zero, minimizing hydration energy and causing rapid crystallization/precipitation [1].

Corrective Protocol:

-

Do not dilute directly into neutral water or low-strength buffers (e.g., 10mM PBS).

-

Pre-adjust the buffer: Ensure your final aqueous solution is buffered to pH > 7.5 (using Tris or Phosphate) to maintain the anionic form.

-

Use the "Base-First" Method: If preparing from solid, dissolve the compound in 1.0 equivalent of NaOH or KOH before adding buffer. This generates the highly soluble sodium salt immediately.

Q2: Is the compound stable to autoclaving or high-temperature sterilization?

Verdict: NO.

The Mechanism:

Isoquinoline-3-carboxylic acids are prone to thermal decarboxylation [2]. The electron-deficient pyridine ring facilitates the loss of

Recommended Sterilization:

-

Use 0.22 µm PES or PTFE filtration .

-

Do not heat above 60°C for extended periods.

Q3: I see a new peak eluting after my main peak in HPLC. Is this a degradation product?

Diagnosis: This is likely 7-Methylisoquinoline (the decarboxylated product) or an N-Oxide derivative.

-

Decarboxylation Product: Less polar (lacks -COOH), elutes later on Reverse Phase (C18).

-

N-Oxide: Formed via oxidation (e.g., if exposed to peroxides or aged DMSO stocks). Usually elutes earlier due to increased polarity, but can vary based on pH.

Visualizing Degradation & Handling

The following diagram illustrates the decision matrix for solubilization and the chemical pathways leading to degradation.

Figure 1: Solubility phase diagram and degradation pathways. Green nodes indicate stable/soluble states; Red indicates precipitation risk; Grey indicates irreversible degradation.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Stable 10 mM Stock Solution

Purpose: To create a stock solution resistant to precipitation and degradation.

-

Weighing: Weigh 18.7 mg of 7-Methylisoquinoline-3-carboxylic acid.

-

Primary Solvent: Add 10 mL of DMSO (Dimethyl Sulfoxide) .

-

Note: DMSO is preferred over water for stock solutions to prevent zwitterionic aggregation and microbial growth.

-

-

Storage: Aliquot into amber glass vials (to protect from UV-induced N-oxide formation).

-

Temperature: Store at -20°C.

-

Shelf Life: >12 months at -20°C; 2 weeks at 4°C.

-

SOP 2: HPLC Quality Control Method

Purpose: To detect impurities and degradation products (Decarboxylation).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Isoquinoline core) and 220 nm |

| Expected Retention | Parent Acid: ~4–5 min |

| Impurity Retention | Decarboxylated species (7-Methylisoquinoline): ~6–7 min (More hydrophobic) |

Technical Insight: Using an acidic modifier (Formic acid or TFA) is mandatory . Without it, the carboxylic acid moiety will partially ionize, leading to peak tailing and split peaks, which can be mistaken for degradation [3].

Troubleshooting FAQ

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with caution.

-

Risk: Adding a high-concentration DMSO stock directly to media may cause local precipitation at the injection site if the local concentration exceeds solubility limits before mixing.

-

Solution: Dilute the DMSO stock 1:10 into a pH 8.0 PBS intermediate solution before adding to the cell media. This ensures the compound enters the media in its soluble anionic form.

Q: My solution turned yellow over time. Is it bad? A: Likely yes.

-

Cause: Isoquinolines are susceptible to photo-oxidation, often turning yellow upon formation of N-oxides or other conjugated impurities [4].

-

Action: Check purity via HPLC. If purity is >95%, the color change may be due to trace impurities with high extinction coefficients. If <90%, discard. Always store in the dark.

References

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 7-Methylisoquinoline-3-carboxylic Acid

This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 7-Methylisoquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a mechanistic understanding of the fragmentation process. By comparing the predicted fragmentation of 7-Methylisoquinoline-3-carboxylic acid with established patterns for analogous structures, this guide equips the reader with the expertise to anticipate, interpret, and validate mass spectral data for this and similar heterocyclic compounds.

Introduction: The Significance of 7-Methylisoquinoline-3-carboxylic Acid

7-Methylisoquinoline-3-carboxylic acid is a member of the quinoline derivative family, a class of compounds recognized for its utility in proteomics research and as a scaffold in medicinal chemistry.[1] The structural characterization of such molecules is paramount in drug discovery and development, where understanding metabolic fate, identifying impurities, and confirming synthesis are critical quality attributes. LC-MS stands as a cornerstone analytical technique for these tasks due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.[2] This guide will focus on the fragmentation behavior of 7-Methylisoquinoline-3-carboxylic acid under electrospray ionization (ESI), the most common ionization technique for such polar, non-volatile compounds in LC-MS.

Predicted Fragmentation Pathway of 7-Methylisoquinoline-3-carboxylic Acid

The primary fragmentation events anticipated upon collision-induced dissociation (CID) of the [M+H]⁺ precursor ion are detailed below and illustrated in the accompanying fragmentation diagram.

Initial Fragmentation: Losses from the Carboxylic Acid Moiety

The carboxylic acid group is the most labile part of the molecule and is expected to be the primary site of initial fragmentation. Two key neutral losses are predicted:

-

Loss of Water (H₂O): A neutral loss of 18 Da, resulting in a fragment ion at m/z 170. This is a common fragmentation pathway for protonated carboxylic acids.

-

Loss of Carbon Monoxide (CO): Following the loss of water, a subsequent loss of 28 Da (CO) from the m/z 170 fragment is plausible, yielding an ion at m/z 142.

These initial fragmentation steps are characteristic of many aromatic and heterocyclic carboxylic acids when analyzed by ESI-MS/MS.[5][7]

Fragmentation of the Isoquinoline Core

Subsequent fragmentation events will likely involve the stable isoquinoline ring system. Key predicted fragmentations include:

-

Loss of a Methyl Radical (•CH₃): The methyl group at the 7-position can be lost as a radical (15 Da), particularly at higher collision energies. This would lead to a fragment ion at m/z 173 from the parent [M+H]⁺ ion.

-

Loss of Hydrogen Cyanide (HCN): Fragmentation of the nitrogen-containing heterocyclic ring often proceeds via the loss of HCN (27 Da).[4] This can occur from various fragment ions, leading to a cascade of product ions. For instance, the m/z 142 ion could lose HCN to produce a fragment at m/z 115.

The predicted fragmentation pathway is visualized in the following diagram:

Caption: Predicted ESI-MS/MS fragmentation pathway for 7-Methylisoquinoline-3-carboxylic acid.

Comparison with Structurally Related Compounds

The predicted fragmentation pattern of 7-Methylisoquinoline-3-carboxylic acid aligns well with the observed fragmentation of similar molecules.

-

Quinoline-2-carboxylic acid: Under ESI-MS/MS, the protonated molecule of quinoline-2-carboxylic acid also shows a primary fragmentation pathway involving the loss of water and carbon monoxide.[5] This supports the predicted initial fragmentation steps for our target molecule.

-

Substituted Isoquinolines: Studies on various substituted isoquinoline alkaloids have demonstrated that fragmentation often involves the loss of substituents and cleavage of the heterocyclic ring.[8][9] For instance, the loss of a methyl radical is a common observation for methylated isoquinolines.[9]

-

Aromatic Carboxylic Acids: The general fragmentation behavior of aromatic carboxylic acids under ESI involves initial losses related to the carboxylic acid functional group, which is consistent with our predictions.[3][10]

The table below summarizes the predicted key fragment ions for 7-Methylisoquinoline-3-carboxylic acid.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure |

| 188 | 170 | H₂O (18 Da) | [M+H-H₂O]⁺ |

| 188 | 173 | •CH₃ (15 Da) | [M+H-CH₃]⁺ |

| 170 | 142 | CO (28 Da) | [M+H-H₂O-CO]⁺ |

| 142 | 115 | HCN (27 Da) | [M+H-H₂O-CO-HCN]⁺ |

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation pattern, the following LC-MS/MS methodology is recommended. This protocol is designed to be a robust starting point, with the understanding that optimization may be necessary based on the specific instrumentation used.

Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this relatively polar molecule. The use of mixed-mode chromatography could also be explored for enhanced retention.[11]

-

Mobile Phase A: 0.1% Formic acid in water. The acidic modifier will promote protonation in the ESI source.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

Caption: General workflow for LC-MS/MS analysis.

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan: A full scan from m/z 50-300 to identify the [M+H]⁺ precursor ion at m/z 188.

-

MS/MS (Product Ion Scan):

-

Precursor Ion: m/z 188.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp is recommended to observe both low-energy (e.g., loss of H₂O) and high-energy (e.g., ring cleavage) fragmentations.

-

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for accurate mass measurements, which can confirm the elemental composition of the fragment ions.[12]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the LC-MS fragmentation pattern of 7-Methylisoquinoline-3-carboxylic acid. By leveraging established fragmentation principles of related chemical classes, we have proposed a detailed fragmentation pathway and a robust analytical method for its experimental verification. This approach, which combines theoretical understanding with practical application, is essential for scientists in drug development and related fields who rely on mass spectrometry for the structural elucidation of novel and known compounds. The insights provided herein should serve as a valuable resource for interpreting mass spectral data and designing effective analytical strategies for this and other heterocyclic molecules.

References

-

Schänzer, W., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 133-143. Available at: [Link][8][13]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link][14]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link][3]

-

El-Kashef, H. S., et al. (2003). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 57(5), 345-349. Available at: [Link][4]

-

Vione, D., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3), 643-653. Available at: [Link][11]

-

Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Available at: [Link][12]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][10]

-

Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(1), 743-768. Available at: [Link][7]

-

Zhang, H., & Henion, J. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link][2]

-

PubChemLite. (n.d.). 7-methylquinoline-3-carboxylic acid (C11H9NO2). Available at: [Link][6]

-

Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 856. Available at: [Link][9]

Sources

- 1. 7-Methylquinoline-3-carboxylic acid | CAS 948291-17-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. GCMS Section 6.12 [people.whitman.edu]

- 4. chempap.org [chempap.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 7-methylquinoline-3-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Researcher's Guide to the Crystallography of 7-Methylisoquinoline-3-carboxylic Acid and Its Derivatives: A Comparative Analysis

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. This guide delves into the crystallographic analysis of 7-methylisoquinoline-3-carboxylic acid and its derivatives, a class of compounds with significant interest in medicinal chemistry. While a specific crystal structure for 7-methylisoquinoline-3-carboxylic acid is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, this guide provides a comprehensive framework for its investigation.[1][2] We will explore the synthesis of related compounds, detail the experimental workflow for crystal structure determination, and offer a comparative analysis of structurally similar molecules to predict the crystallographic features of this target compound.

The Significance of the Isoquinoline-3-Carboxylic Acid Scaffold

The isoquinoline ring system is a prevalent motif in numerous biologically active compounds. The addition of a carboxylic acid at the 3-position introduces a key functional group for tuning physicochemical properties and engaging in specific intermolecular interactions, such as hydrogen bonding, which is critical for molecular recognition at protein active sites. The further incorporation of a methyl group at the 7-position can influence the molecule's electronics, solubility, and steric profile, potentially leading to altered biological activity and crystal packing.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating a crystal structure begins with the synthesis of high-purity single crystals. Below is a representative, detailed protocol for the synthesis of an isoquinoline-3-carboxylic acid derivative, adapted from established methodologies.[3][4] This is followed by a standard workflow for X-ray crystallographic analysis.

Synthesis of an Isoquinoline-3-Carboxylic Acid Derivative

This protocol outlines a common synthetic route. Researchers should note that reaction conditions may require optimization for 7-methylisoquinoline-3-carboxylic acid.

Experimental Protocol: Synthesis of a Substituted Isoquinoline-3-Carboxylate

-

Starting Materials: A substituted 2-formylphenylacetic acid and an appropriate amine.

-

Step 1: Condensation Reaction.

-

Dissolve the 2-formylphenylacetic acid derivative (1 equivalent) in a suitable solvent such as ethanol or methanol. .

-

Add the amine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization.

-

To the reaction mixture, add a dehydrating agent such as polyphosphoric acid or Eaton's reagent.

-

Heat the mixture to reflux (typically 80-120 °C) for 6-12 hours.

-

Monitor the progress of the cyclization by TLC.

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a base, such as sodium bicarbonate, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure isoquinoline-3-carboxylic acid derivative.

-

X-ray Crystallography Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often 100 K or 298 K) using a monochromatic X-ray source (e.g., MoKα radiation).[1]

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using software packages that employ methods like direct methods or Patterson functions. The initial structural model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters.[1]

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The data is then typically deposited in a crystallographic database like the CSD.

Comparative Crystallographic Analysis

In the absence of a determined structure for 7-methylisoquinoline-3-carboxylic acid, we can infer its likely solid-state behavior by comparing it to structurally related molecules for which crystal data is available.

Comparison with Isoquinoline and Quinoline Carboxylic Acids

The crystal structures of isoquinoline-3-carboxylic acid and various quinoline carboxylic acids have been reported. A key feature in the crystal packing of these compounds is the formation of hydrogen-bonded dimers or chains through the carboxylic acid groups.

| Compound | Key Intermolecular Interactions | Hydrogen Bonding Motif | Reference |

| A Benzo[de][1][5][6]triazolo[5,1-a]isoquinoline Derivative | C-H···O, C-H···N, π-π stacking | Dimer formation via N-H···O and C-H···O | [3][4] |

| A Pyrido[1,2-b]isoquinoline Derivative | C-H···O, C-H···S | Three-dimensional network | [1] |

| Substituted Tetrahydroisoquinolines | N-H···O, O-H···O | Dimer or catemer formation | [7] |

Table 1: Comparison of intermolecular interactions in related isoquinoline derivatives.

The presence of the nitrogen atom in the isoquinoline ring provides an additional hydrogen bond acceptor site, which can lead to more complex hydrogen bonding networks compared to simple benzoic acids.

The Influence of the 7-Methyl Group

The introduction of a methyl group at the 7-position is expected to have two main effects on the crystal structure:

-

Steric Hindrance: The methyl group can influence the preferred conformation of the molecule and sterically hinder certain packing arrangements. This may lead to a less dense crystal packing compared to the unsubstituted analogue.

-

Weak Interactions: The methyl group can participate in weaker C-H···π or C-H···O interactions, which can further stabilize the crystal lattice.

The interplay between the strong hydrogen bonding of the carboxylic acid and the weaker interactions involving the methyl group will ultimately determine the final crystal packing of 7-methylisoquinoline-3-carboxylic acid.

Predicted Structural Features of 7-Methylisoquinoline-3-carboxylic Acid

Based on the analysis of related structures, we can hypothesize the following structural characteristics for 7-methylisoquinoline-3-carboxylic acid in the solid state.

Figure 2: Predicted key intermolecular interactions for 7-methylisoquinoline-3-carboxylic acid.